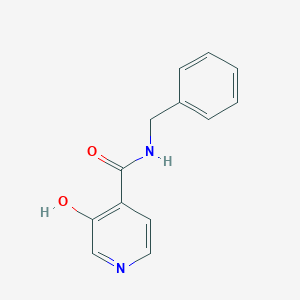

N-benzyl-3-hydroxypyridine-4-carboxamide

Description

Overview of Pyridine (B92270) Carboxamide Scaffolds in Chemical Science

The pyridine carboxamide scaffold is a fundamental structural motif in the field of medicinal chemistry. Pyridine, a nitrogen-containing heterocycle, is a key component in numerous pharmaceuticals and naturally occurring compounds. researchgate.net Its presence is significant in more than 7000 existing drug molecules of medicinal importance. researchgate.net The pyridine ring's electron-deficient nature allows for critical molecular interactions, such as π-π stacking and hydrogen bonding, which can enhance a molecule's ability to bind to biological targets.

When combined with a carboxamide group, the resulting pyridine carboxamide structure offers a stable linkage that is crucial for forming hydrogen bonds with enzymes and receptors. This chemical arrangement is a key feature in many biologically active compounds. vulcanchem.com The versatility of the pyridine carboxamide scaffold allows for extensive structural modifications at various positions on the pyridine ring and the amide nitrogen. This adaptability enables medicinal chemists to fine-tune the compound's properties to optimize its interaction with specific biological targets. As a result, derivatives of pyridine carboxamide have been explored for a wide range of potential therapeutic applications. vulcanchem.com

Significance of Hydroxypyridine Derivatives in Chemical Biology

Hydroxypyridine derivatives, which are pyridine rings substituted with one or more hydroxyl groups, are of significant interest in chemical biology. These compounds are important intermediates in the chemical industry and are in demand as building blocks for pharmaceutical products. ut.ac.ir The hydroxyl group can confer acidic properties to the molecule and is often involved in crucial hydrogen bonding interactions within the active sites of enzymes. vulcanchem.comnih.gov

In particular, 3-hydroxypyridine-4-one scaffolds have been a focus of research due to their chelating properties. nih.gov This ability to bind metal ions is a key factor in their biological activity. For instance, derivatives of 3-hydroxypyridin-4-one have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, with their mechanism of action believed to involve chelation of the copper ions in the enzyme's active site. vulcanchem.comnih.gov The versatility of hydroxypyridine scaffolds allows for their functionalization at different positions, making them attractive for the development of new biologically active agents. nih.gov

Research Landscape of N-Benzyl-3-hydroxypyridine-4-carboxamide

The research surrounding this compound and its closely related analogues has revealed potential applications in various fields of therapeutic research. While research on this specific molecule is not extensive, the existing studies on its structural class provide a roadmap for its potential biological activities.

One significant area of investigation is its potential antiviral properties. Specifically, N-benzyl hydroxypyridone carboxamides have shown potent activity against human cytomegalovirus (HCMV). vulcanchem.com The proposed mechanism of action involves the disruption of viral DNA packaging by binding to the terminase complex, which is a different target from that of conventional antiviral drugs. vulcanchem.com

Furthermore, analogues of this compound that feature the 3-hydroxypyridin-4-one scaffold have been identified as inhibitors of tyrosinase. vulcanchem.com Molecular docking studies suggest that the hydroxyl group of these compounds forms hydrogen bonds with key amino acid residues in the active site of the enzyme. vulcanchem.com

The broader class of N-benzyl pyridine derivatives has also been explored for its potential in treating neurodegenerative diseases. For instance, certain N-benzyl pyridinium (B92312) derivatives have been designed and synthesized as potent inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. ut.ac.ir

Below are tables summarizing the key chemical descriptors and reported biological activities for this compound and its analogues.

Table 1: Key Chemical Descriptors for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O |

| InChIKey | GUHJLBGSLLTBAQ-UHFFFAOYSA-N |

Data sourced from Vulcanchem vulcanchem.com

Table 2: Investigated Biological Activities of this compound and Analogues

| Activity | Target/Organism | Key Research Finding |

| Antiviral | Human Cytomegalovirus (HCMV) | N-Benzyl hydroxypyridone carboxamides disrupt viral DNA packaging by binding to the terminase complex. vulcanchem.com |

| Enzyme Inhibition | Tyrosinase | Analogues with a 3-hydroxypyridin-4-one scaffold inhibit this key enzyme in melanin synthesis. vulcanchem.com |

| Neuroprotective | Cholinesterase | N-benzyl pyridinium derivatives have been developed as potent inhibitors of these enzymes. ut.ac.ir |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-hydroxypyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-9-14-7-6-11(12)13(17)15-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOPUDBIYAMBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization of N Benzyl 3 Hydroxypyridine 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of N-benzyl-3-hydroxypyridine-4-carboxamide is anticipated to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and 3-hydroxypyridine-4-carboxamide moieties. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) would present as a doublet, due to coupling with the adjacent amide proton, typically in the δ 4.5-4.7 ppm region.

The protons on the pyridine (B92270) ring are expected to be observed at lower field due to the ring's electron-withdrawing nature. The proton at the 2-position, being adjacent to the nitrogen, would be the most deshielded. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The amide (NH) proton would likely appear as a triplet, coupled to the benzylic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Benzyl-H (aromatic) | 7.20-7.40 | m | - |

| Benzyl-CH₂ | 4.50-4.70 | d | 5.0-6.0 |

| Pyridine-H2 | 8.20-8.40 | d | 4.0-5.0 |

| Pyridine-H5 | 7.30-7.50 | d | 4.0-5.0 |

| Pyridine-H6 | 8.40-8.60 | s | - |

| Amide-NH | 8.80-9.20 | t | 5.0-6.0 |

| Hydroxyl-OH | 9.00-11.00 | br s | - |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide is expected to resonate at the lowest field, typically in the range of δ 165-170 ppm. The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the hydroxyl and carboxamide substituents. The benzylic carbon will be observed around δ 40-45 ppm, while the carbons of the benzyl aromatic ring will resonate in the typical δ 127-140 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165.0-170.0 |

| Pyridine-C2 | 150.0-155.0 |

| Pyridine-C3 | 155.0-160.0 |

| Pyridine-C4 | 140.0-145.0 |

| Pyridine-C5 | 110.0-115.0 |

| Pyridine-C6 | 145.0-150.0 |

| Benzyl-C (ipso) | 138.0-140.0 |

| Benzyl-C (ortho, meta, para) | 127.0-129.0 |

| Benzyl-CH₂ | 40.0-45.0 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amide would appear around 3300 cm⁻¹.

A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is expected in the range of 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1550 cm⁻¹. Aromatic C=C and C=N stretching vibrations from both the pyridine and benzene (B151609) rings would appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1640-1680 (strong) |

| N-H (Amide II) | Bending | ~1550 |

| C=C, C=N (Aromatic) | Stretching | 1400-1600 |

Note: These are predicted values and may vary based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the pyridine and benzene rings, in this compound suggests that it will absorb in the UV region. The spectrum is expected to display absorption bands corresponding to π → π* transitions. For the 3-hydroxypyridine (B118123) moiety, characteristic absorption maxima are typically observed. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λ_max (nm) |

| π → π* (Pyridine ring) | 280-320 |

| π → π* (Benzene ring) | 250-270 |

Note: These are predicted values and may vary based on the solvent used.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂N₂O₂), the molecular weight is 228.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 228.

The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for N-benzyl amides is the cleavage of the benzylic C-N bond, which would lead to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91. Another likely fragmentation would involve the loss of the benzylamine (B48309) group, leading to a fragment corresponding to the 3-hydroxypyridine-4-carbonyl cation.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion |

| 228 | [M]⁺ |

| 122 | [M - C₇H₇N]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ |

Note: These are predicted fragmentation patterns.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not readily found in the surveyed literature, the analysis of related pyridinecarboxamide structures allows for a detailed prediction of its solid-state characteristics.

The crystal structure of a compound like this compound would be determined by a combination of intramolecular forces, which dictate the conformation of the molecule, and intermolecular forces, which govern how the molecules pack together in a crystal lattice. Key features that would be elucidated include:

Hydrogen Bonding: The presence of both a hydroxyl group and a carboxamide moiety provides sites for hydrogen bond donors and acceptors. It is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. For instance, the hydroxyl group could donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and the amide N-H could donate to the pyridine nitrogen or the hydroxyl oxygen of another molecule. These interactions are crucial in stabilizing the crystal lattice.

π-π Stacking: The aromatic nature of both the pyridine and benzyl rings suggests the possibility of π-π stacking interactions between adjacent molecules, further contributing to the stability of the crystal structure.

For illustrative purposes, a hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Density (calculated) | 1.350 g/cm³ |

| Hydrogen Bonds | O-H···O, N-H···N |

Tautomeric Forms and Equilibrium Investigations

Hydroxypyridines are known to exhibit tautomerism, existing in equilibrium between a hydroxy-pyridine form and a pyridone form. In the case of this compound, two primary tautomeric forms are conceivable: the 3-hydroxy-pyridine form and the corresponding zwitterionic 3-pyridone form.

The position of this equilibrium is highly dependent on the solvent and the electronic nature of the substituents on the pyridine ring. While the hydroxy-pyridine form is often favored in non-polar solvents, the pyridone tautomer can be significantly stabilized in polar, protic solvents through hydrogen bonding.

Spectroscopic and computational methods are invaluable tools for investigating such tautomeric equilibria:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide evidence for the presence of one or both tautomers in solution. The chemical shifts of the pyridine ring protons and carbons would be expected to differ significantly between the two forms. For instance, the carbon atom at the 3-position would exhibit a chemical shift characteristic of a carbon bearing a hydroxyl group in the hydroxy-pyridine form, while in the pyridone form, it would resemble a carbonyl carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the two tautomers are typically distinct. The hydroxy-pyridine form and the pyridone form will have different chromophores, leading to absorption maxima at different wavelengths. By comparing the spectrum of the compound in various solvents of differing polarity, shifts in the equilibrium can be monitored.

Infrared (IR) Spectroscopy: The vibrational frequencies of key functional groups can help distinguish between the tautomers. The hydroxy-pyridine form would show a characteristic O-H stretching vibration, while the pyridone form would exhibit a prominent C=O stretching band.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the relative stabilities of the different tautomers in both the gas phase and in solution (using solvent models). These calculations can also predict spectroscopic properties (NMR chemical shifts, IR frequencies) for each tautomer, which can then be compared with experimental data to support the assignment of the predominant form.

A hypothetical representation of the tautomeric equilibrium and the spectroscopic data that could be used to investigate it is provided in the table below.

| Tautomeric Form | Key Spectroscopic Features (Hypothetical) | Favored in |

| 3-Hydroxy-pyridine | ¹H NMR: Aromatic protons with chemical shifts consistent with a substituted pyridine ring. IR: Broad O-H stretch (~3200-3400 cm⁻¹). | Non-polar solvents |

| 3-Pyridone (Zwitterion) | ¹H NMR: Significant downfield shift of ring protons due to the positive charge on the nitrogen. IR: Strong C=O stretch (~1650-1680 cm⁻¹). | Polar, protic solvents |

Biological Activity and Mechanistic Studies of N Benzyl 3 Hydroxypyridine 4 Carboxamide

Antiviral Activity Research

Related Pyridinone/Pyranone Chemotypes as HIV-1 Integrase Inhibitors

The emergence of drug resistance in Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiviral agents. One of the critical enzymes in the HIV replication cycle is integrase (IN), which facilitates the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Inhibitors of this enzyme, particularly those that block the strand transfer step, are a vital component of antiretroviral therapy. The pyridinone and pyranone scaffolds have been identified as promising core structures for the development of HIV-1 integrase inhibitors.

Enzyme Inhibition Assays (e.g., Integrase Strand Transfer Activity)

The efficacy of potential HIV-1 integrase inhibitors is quantified through enzyme inhibition assays, which measure the concentration of the compound required to reduce the enzyme's activity by half (IC50). Studies on compounds structurally related to N-benzyl-3-hydroxypyridine-4-carboxamide have demonstrated a range of inhibitory potencies.

For instance, a series of substituted 3-hydroxypyridine-4-ones, synthesized from kojic acid, were evaluated for their potential as HIV-1 integrase inhibitors. The resulting Schiff bases displayed anti-HIV activities with IC50 values in the range of 65–100 μM. nih.gov Further research into related dihydroxypyrimidine-4-carboxamides has yielded even more potent inhibitors. One such derivative, N-benzyl-5,6-dihydroxy-2-(thiophen-2-yl)pyrimidine-4-carboxamide, was found to inhibit the HIV-1 integrase strand transfer reaction with an impressive IC50 value of 80 nM. researchgate.net

The pyranone chemotype has also been explored. Substituted analogs of 3-acetyl-4-hydroxy-2-pyranones have been identified as novel HIV-1 integrase inhibitors. One of the most active compounds in this series demonstrated an IC50 value of 3 μM for strand transfer inhibition.

| Compound Class | Specific Derivative Example | Inhibitory Activity (IC50) | Assay Target |

|---|---|---|---|

| Substituted 3-hydroxypyridine-4-ones (Schiff Bases) | - | 65–100 μM | Anti-HIV Activity |

| Dihydroxypyrimidine-4-carboxamides | N-benzyl-5,6-dihydroxy-2-(thiophen-2-yl)pyrimidine-4-carboxamide | 80 nM | Integrase Strand Transfer |

| 3-acetyl-4-hydroxy-2-pyranones | - | 3 μM | Integrase Strand Transfer |

Pharmacophore Insights for HIV-1 IN Inhibition (e.g., Metal Chelating Triad)

The mechanism of action for many HIV-1 integrase inhibitors, including those with pyridinone and pyranone cores, is centered on their ability to chelate metal ions in the enzyme's active site. The catalytic core of HIV-1 integrase contains a D,D-35-E motif that coordinates two divalent magnesium ions (Mg2+). These metal ions are crucial for the catalytic activity of the enzyme.

Integrase strand transfer inhibitors (INSTIs) function by binding to these metal ions, effectively blocking the strand transfer step of integration. The key pharmacophoric feature of these inhibitors is a metal-chelating triad (B1167595), typically composed of three coplanar oxygen atoms. This triad chelates the divalent ions within the catalytic pocket, thereby inhibiting the enzyme's activity. This metal-binding function is a critical feature of many reported integrase inhibitors.

The 3-hydroxypyridine-4-one and related structures possess the necessary arrangement of heteroatoms to form this metal-chelating triad. The hydroxyl and carbonyl groups of the pyridinone ring, often in conjunction with another heteroatom from a side chain, can effectively coordinate with the magnesium ions in the integrase active site. This chelation prevents the binding of the host DNA and halts the integration process.

Enzyme Inhibition Beyond Antiviral Targets

The biological activity of this compound and its derivatives is not limited to antiviral targets. The same chemical features that make them effective metal chelators in the context of HIV-1 integrase also allow them to interact with other metalloenzymes, such as tyrosinase.

Tyrosinase Inhibition Studies in Related Derivatives

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the fields of dermatology and cosmetics. The 3-hydroxypyridin-4-one scaffold has been extensively investigated for its anti-tyrosinase properties.

A study on 3-hydroxypyridine-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions revealed significant tyrosinase inhibitory effects, with IC50 values ranging from 25.29 to 64.13 μM. Another series of novel hydroxypyridinone derivatives were reported as tyrosinase inhibitors with IC50 values as low as 1.95 μM and 2.79 μM against diphenolase activity.

| Compound Series | Inhibitory Activity (IC50) |

|---|---|

| 3-hydroxypyridine-4-one benzyl hydrazide derivatives | 25.29–64.13 μM |

| Novel hydroxypyridinone derivatives | 1.95 μM and 2.79 μM |

Mechanistic Basis of Tyrosinase Inhibition (e.g., Copper Chelation)

The active site of tyrosinase contains a binuclear copper center, which is essential for its catalytic function. The inhibitory mechanism of many compounds, including those based on the 3-hydroxypyridin-4-one scaffold, is their ability to chelate these copper ions. By binding to the copper ions, the inhibitors block the substrate from accessing the active site, thereby preventing the enzymatic reaction that leads to melanin production. The 3-hydroxy-4-keto moiety present in these pyridinone structures is a key feature responsible for this copper chelation.

Kinetic Studies of Enzyme Inhibition

Kinetic studies provide valuable insights into the mechanism of enzyme inhibition. For 3-hydroxypyridin-4-one derivatives, these studies have often revealed a competitive mode of inhibition. In competitive inhibition, the inhibitor binds to the active site of the enzyme, directly competing with the substrate.

For example, kinetic analysis of a potent 3-hydroxypyridin-4-one derivative showed that as the inhibitor concentration increased, the Michaelis constant (Km) increased while the maximum velocity (Vmax) remained constant, which is characteristic of competitive inhibition. This indicates that the inhibitor and the substrate are competing for the same binding site on the tyrosinase enzyme.

Exploration of Other Enzyme Targets for Pyridine (B92270) Carboxamides (e.g., Monoamine Oxidase, Cholinesterase, Histone Acetyltransferases)

While direct studies on this compound's effects on monoamine oxidase, cholinesterase, and histone acetyltransferases are not extensively available, research on structurally related pyridine carboxamide derivatives provides valuable insights into the potential activities of this compound class.

Monoamine Oxidase (MAO): Monoamine oxidases are enzymes crucial in the metabolism of neurotransmitters. The inhibition of these enzymes is a key strategy in the treatment of neurological disorders. Research has shown that hydroxypyridinone-containing compounds, which share a core structure with this compound, are promising candidates for MAO inhibition. For instance, a novel class of benzamide-hydroxypyridinone hybrids has been designed and evaluated as potential multi-targeting agents for Alzheimer's disease, demonstrating potent monoamine oxidase B (MAO-B) inhibition. One of the most potent compounds in this class, 8g, exhibited a selective MAO-B inhibitory activity with an IC50 value of 68.4 nM. nih.gov

Furthermore, other studies on derivatives such as pyridazinobenzylpiperidines have identified potent and selective MAO-B inhibitors. nih.govmdpi.com These findings suggest that the pyridine carboxamide scaffold, particularly when combined with a benzyl group, may be a valuable framework for the development of MAO inhibitors.

Cholinesterase: Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. These inhibitors are used in the management of Alzheimer's disease and myasthenia gravis. wikipedia.org The N-benzylpiperidine moiety, which is structurally related to the N-benzyl portion of this compound, has been a focus of research for cholinesterase inhibition.

Studies on N-benzylpiperidine derivatives have led to the synthesis of new cholinesterase inhibitors with additional beneficial properties, such as β-amyloid anti-aggregation activity. nih.gov For example, a series of N-benzylpiperidine carboxamide derivatives were synthesized and evaluated as potential cholinesterase inhibitors, with some analogues showing significant activity. researchgate.net These investigations into related structures suggest that the N-benzyl group is a key feature for this biological activity.

Histone Acetyltransferases (HATs): Currently, there is limited research directly linking pyridine carboxamides to the inhibition of histone acetyltransferases. The available literature on HAT inhibitors tends to focus on other heterocyclic structures. Therefore, the potential for this compound to act as a HAT inhibitor remains an area for future investigation.

Antioxidant Activity Investigations (e.g., Free Radical Scavenging)

The 3-hydroxypyridin-4-one core structure, present in this compound, is a well-established iron-chelating moiety, which in itself contributes to antioxidant effects by preventing iron-mediated free radical formation. Beyond this, studies have directly investigated the free radical scavenging properties of 3-hydroxypyridin-4-one derivatives.

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.

A study on 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions demonstrated significant antioxidant activity. The EC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, for these derivatives ranged from 0.039 to 0.389 mM. nih.govrsc.org Another study on new 3-hydroxypyridine-4-one derivatives also reported their antioxidant activities. researchgate.net

The free radical scavenging activity of various 3-hydroxypyridin-4-one derivatives is summarized in the table below.

| Compound/Derivative | Assay | EC50/IC50 Value | Reference |

|---|---|---|---|

| 3-Hydroxypyridin-4-one benzyl hydrazide derivatives | DPPH | 0.039 - 0.389 mM | nih.govrsc.org |

| HP3 (a 3-hydroxypyridin-4-one derivative) | DPPH | Significant antioxidant activity | researchgate.net |

| HP4 (a 3-hydroxypyridin-4-one derivative) | DPPH | Significant antioxidant activity | researchgate.net |

These findings collectively indicate that the 3-hydroxypyridin-4-one scaffold is a promising platform for developing compounds with significant free radical scavenging capabilities. The presence of the hydroxyl group on the pyridine ring is crucial for this antioxidant activity.

Structure Activity Relationship Sar and Pharmacophore Analysis for N Benzyl 3 Hydroxypyridine 4 Carboxamide Chemotypes

Influence of N-Benzyl Substitutions on Bioactivity

The N-benzyl moiety offers a significant opportunity for synthetic modification to explore the chemical space around the core scaffold and optimize interactions with biological targets. The nature, position, and number of substituents on the benzyl (B1604629) ring profoundly influence the compound's bioactivity.

Research on related 3-hydroxypyridin-4-one benzyl hydrazide derivatives as tyrosinase inhibitors has shown that mono-substituted benzyl rings are often more effective than multi-substituted ones. nih.gov For instance, compounds with single fluoro or isopropyl groups at the C4 position of the phenyl ring demonstrated notable tyrosinase inhibitory activity. nih.gov In contrast, di-substitution, such as with chloro groups at the meta and ortho positions, led to a significant decrease in activity. nih.gov This suggests that bulky or multiple substitutions may cause steric hindrance, preventing optimal binding to the enzyme's active site.

In a different series of N-benzylpyrazine-2-carboxamide derivatives, substitutions on the benzyl ring also played a critical role in determining antimycobacterial efficacy. The most active compounds against Mycobacterium tuberculosis featured a 2-methyl or a 3,4-dichloro substitution pattern on the benzyl ring. mdpi.comnih.gov This indicates that for different biological targets, the optimal substitution pattern on the N-benzyl group can vary significantly, highlighting the need for target-specific optimization.

Studies on N-alkyl-5-hydroxypyrimidinone carboxamides, which share structural similarities, further underscore the importance of the benzyl group. Replacement of the benzyl group with a phenyl or a cyclohexyl methyl group resulted in a marked reduction in antitubercular potency, confirming that the benzyl moiety is crucial for activity. nih.gov

| Compound ID | N-Benzyl Ring Substitution (R) | Tyrosinase Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6b | 4-Fluoro | > 50 (Approx. value) | nih.gov |

| 6e | 4-Isopropyl | > 50 (Approx. value) | nih.gov |

| 6i | 3-OH, 4-Br | 64.13 | nih.gov |

| 6g | 2-Cl, 3-Cl | > 100 (Significantly decreased activity) | nih.gov |

| - | Cyanide group | > 100 (Diminished activity) | nih.gov |

Role of the Hydroxyl Group at Position 3 of the Pyridine (B92270) Ring

The hydroxyl group at the C3 position of the pyridine ring is a key pharmacophoric feature. Its presence, along with the adjacent carbonyl group at C4, creates a bidentate chelation site for metal ions. nih.gov This is particularly important for the inhibition of metalloenzymes like tyrosinase, which contains a copper ion in its active site. nih.gov The ability of the 3-hydroxypyridinone scaffold to chelate this copper ion is a primary mechanism of its inhibitory action.

General studies on the structure-activity relationships of pyridine derivatives have consistently shown that the presence of hydroxyl groups enhances biological activity. nih.gov For example, in studies of pyridine derivatives with antiproliferative activity, the introduction of -OH groups was found to significantly decrease IC₅₀ values, indicating increased potency. nih.gov This enhancement is often attributed to the ability of the hydroxyl group to form critical hydrogen bonds with amino acid residues in the target protein's binding pocket. This interaction helps to anchor the ligand in an optimal orientation for inhibitory activity. The structural similarity of the phenolic group in these compounds to L-DOPA, a natural substrate of tyrosinase, allows them to act as competitive inhibitors by binding to the enzyme's active site. nih.gov

Impact of Substitutions on the Carboxamide Moiety

The carboxamide linker (-CONH-) is a central component of the scaffold, connecting the pyridine ring to the N-benzyl group. This moiety is not merely a spacer; its atoms are critical for establishing interactions with biological targets. The carboxamide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), and its rigid, planar structure helps to orient the flanking pyridine and benzyl rings.

In various classes of biologically active molecules, the carboxamide fragment is considered pivotal for binding affinity, acting as a molecular anchor to the target. nih.govnih.gov For instance, in a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the acyclic carboxamide moiety was identified as a key component for forming hydrogen bonds with amino acid residues at the active sites of enzymes like monoamine oxidase. nih.gov Similarly, in pyridine-3-carboxamide (B1143946) analogs developed as agents against bacterial wilt, the amide linkage was found to be a primary reason for their high potency. nih.gov

| Derivative Class | Key Functional Group | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Antiproliferative Pyridines | -OH | Reduced IC₅₀ values (increased potency) | nih.gov |

| Antiproliferative Pyridines | -C=O | Enhanced antiproliferative activity | nih.gov |

| Pyridine-3-carboxamides | Amide Linkage | Considered essential for high potency | nih.gov |

| Dihydroisoquinoline Carboxamides | Carboxamide Moiety | Acts as H-bond donor/acceptor for enzyme binding | nih.gov |

Contribution of Linker Geometry and Composition

The geometry and composition of the linker connecting the core heterocyclic system to peripheral groups are defining factors in SAR. In the N-benzyl-3-hydroxypyridine-4-carboxamide scaffold, the carboxamide group serves as the primary linker. Its inherent properties dictate the spatial relationship between the pyridine and benzyl moieties.

The planarity of the amide bond restricts the rotational freedom of the molecule, leading to a more defined three-dimensional conformation. This conformational rigidity can be advantageous for binding to a specific receptor or enzyme active site, as it reduces the entropic penalty upon binding. The precise bond angles and lengths of the -CONH- linker position the aromatic rings in a specific orientation that is critical for interacting with multiple binding sub-pockets simultaneously.

While direct modifications to the carboxamide linker (e.g., creating thioamides or retro-amides) are not extensively reported for this specific chemotype, studies on related molecules show that even subtle changes can have a dramatic impact. For example, altering the linker in other chemical series can change the molecule's flexibility and its ability to adopt the bioactive conformation necessary for interacting with the target.

Rational Design Principles Based on SAR Data

The accumulated SAR data for this compound and related chemotypes provides a solid foundation for the rational design of new, more potent, and selective molecules. researchgate.net A pharmacophore model for this class of compounds can be proposed, highlighting the essential structural features required for bioactivity.

Key principles for rational design include:

Preservation of the 3-Hydroxypyridinone Core: The 3-hydroxy and 4-carbonyl groups are essential for metal chelation and hydrogen bonding and should generally be retained. nih.gov

Strategic Substitution on the N-Benzyl Ring: The benzyl ring serves as a key interaction domain. SAR suggests that small, hydrophobic, or electron-withdrawing mono-substituents, particularly at the para-position, are often favorable. nih.govnih.gov The optimal substitution pattern is target-dependent, and multi-substitutions should be approached with caution to avoid steric clashes. nih.gov

Maintaining the Carboxamide Linker: The rigid carboxamide linker is crucial for maintaining the correct orientation of the key pharmacophoric elements. Its hydrogen bonding capabilities are vital for anchoring the molecule in the binding site. nih.govnih.gov

Pharmacophore Feature Mapping: A typical pharmacophore model would include a hydrogen-bond acceptor (the 3-hydroxyl group), a metal chelation site (the 3-hydroxy and 4-carbonyl groups), an aromatic ring feature (the pyridine), a rigid linker (the carboxamide), and a second hydrophobic/aromatic region (the benzyl ring). nih.gov Virtual screening and molecular docking studies based on such models can prioritize the synthesis of novel candidates with a higher probability of success. nih.gov

By integrating these principles, researchers can employ a fragment-based or structure-based design approach to systematically modify the this compound scaffold, leading to the development of optimized compounds for specific therapeutic targets.

Computational and Theoretical Chemistry Studies of N Benzyl 3 Hydroxypyridine 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

A thorough search of scientific databases yielded no specific molecular docking studies detailing the binding mode or active site interactions of N-benzyl-3-hydroxypyridine-4-carboxamide. Research on other novel 3-hydroxypyridine-4-one derivatives has utilized molecular docking to understand interactions with targets like tyrosinase, but data for the specific N-benzyl derivative is not present in these studies. nih.gov

Binding Mode Prediction and Analysis

There are no published studies that predict or analyze the specific binding mode of this compound with any biological target.

Interaction with Protein Active Sites

Detailed analyses or data tables illustrating the interaction of this compound with specific amino acid residues within a protein active site are not available in the current scientific literature.

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been applied to investigate the properties of the broader class of 3-hydroxypyridinone compounds. researchgate.netresearchgate.net However, specific computational files or detailed results pertaining to this compound are not documented in the available literature.

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no available studies that report predicted spectroscopic parameters for this compound derived from quantum chemical calculations.

Molecular Dynamics (MD) Simulations

The scientific literature lacks specific Molecular Dynamics (MD) simulation studies focused on this compound. Therefore, there is no data available concerning its dynamic behavior, conformational stability, or interaction stability with any biological target over time. While MD simulations have been successfully used to complement docking studies for other 3-hydroxypyridine-4-one derivatives, this specific compound has not been the subject of such a published investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular properties (descriptors) that govern activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. researchgate.net For this compound and its derivatives, a 3D-QSAR approach would be particularly insightful.

A typical 3D-QSAR study involves aligning a set of structurally related molecules and calculating steric and electrostatic fields around them. nih.gov Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). fiveable.me

CoMFA and CoMSIA Workflow:

Dataset Selection: A series of analogs of this compound with experimentally determined biological activities (e.g., IC₅₀ values) would be selected. This dataset is then divided into a training set to build the model and a test set to validate its predictive power. fiveable.meelifesciences.org

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized to its lowest energy conformation. A crucial step is aligning all molecules in the dataset based on a common substructure, which for this series would be the 3-hydroxypyridine-4-carboxamide core.

Field Calculation:

In CoMFA , steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at various grid points around the aligned molecules.

In CoMSIA , in addition to steric and electrostatic fields, other descriptor fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor are also calculated. This often provides a more detailed and interpretable model. fiveable.me

Statistical Analysis: Partial Least Squares (PLS) regression is used to create a linear correlation between the calculated field values (independent variables) and the biological activities (dependent variable).

Model Validation: The robustness and predictive ability of the generated model are assessed using several statistical metrics. A key internal validation metric is the leave-one-out cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov External validation is performed by using the model to predict the activity of the test set compounds, with the predictive correlation coefficient (r²_pred) being a key metric. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a green contour in a CoMFA steric map might indicate that bulkier substituents are favored in that region, while a red contour in an electrostatic map might suggest that electronegative groups would be detrimental to activity.

To illustrate the statistical outputs of a QSAR study, the following table presents hypothetical validation parameters for a CoMSIA model developed for a series of pyridine (B92270) carboxamide derivatives.

| Statistical Parameter | Value | Description |

| Cross-validation coefficient (q²) | 0.728 | Indicates good internal model predictability. |

| Coefficient of determination (r²) | 0.982 | Shows a strong correlation between predicted and experimental activity for the training set. |

| Predictive r² (r²_pred) | 0.814 | Demonstrates excellent predictive power for the external test set. |

| Standard Error of Estimate (SEE) | 0.109 | Represents the standard deviation of the residuals, indicating low error. |

| F-statistic | 52.714 | A high value indicates a statistically significant regression model. |

This interactive table contains representative data from a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives to illustrate typical validation metrics. nih.gov

Virtual Screening and Combinatorial Library Design Approaches

Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. squarespace.com This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. squarespace.com For this compound, VS could be used to discover new derivatives with enhanced activity or to identify entirely new scaffolds with similar properties.

There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target, which can be obtained through techniques like X-ray crystallography or NMR spectroscopy. A library of compounds is then computationally "docked" into the active site of the target. Scoring functions are used to estimate the binding affinity of each compound, and the top-scoring molecules are selected for further investigation. The process involves preparing the protein and ligand structures, defining a binding site (grid box), and then running the docking calculations.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. nih.gov The principle is that molecules with similar structures or properties are likely to have similar biological activities. researchgate.net Methods include searching for molecules with similar 2D fingerprints or using a 3D pharmacophore model, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. researchgate.net

Combinatorial Library Design:

Building upon the insights from QSAR and virtual screening, combinatorial library design aims to create a focused set of new molecules for synthesis. Instead of random exploration, this approach systematically combines different chemical building blocks (or "R-groups") at specific positions on a core scaffold, such as the this compound backbone.

The design of such a library for this compound could involve:

Scaffold Definition: The core 3-hydroxypyridine-4-carboxamide moiety is defined as the fixed part of the library.

Variation Points: Positions for modification are identified. For this molecule, key points would be the benzyl (B1604629) ring and potentially the pyridine ring itself.

Reagent Selection: A collection of diverse and commercially available building blocks (e.g., different substituted benzylamines or other aromatic amines) is chosen for each variation point. The selection can be guided by QSAR contour maps to favor fragments predicted to enhance activity.

Enumeration and Filtering: The virtual library is generated by combining all selected building blocks. This virtual library can then be filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted binding affinity scores from docking simulations to prioritize the most promising candidates for synthesis. up.ac.za

The following table illustrates a simplified design for a combinatorial library based on the this compound scaffold.

| Scaffold Position | R-Group Building Blocks (Examples) | Number of Variants |

| Benzyl Ring Substitution (R1) | -H, -4-fluoro, -4-chloro, -4-methyl, -3,4-dichloro | 5 |

| Pyridine Ring Substitution (R2) | -H, -2-methyl, -6-chloro | 3 |

| Amide Linker (X) | -CH₂- (benzyl), -CH₂CH₂- (phenethyl) | 2 |

| Total Virtual Compounds | 30 |

This interactive table provides a hypothetical example of how a combinatorial library for this compound derivatives could be structured.

Analysis of Solvation Effects on Molecular Properties

The solvent environment, particularly water in biological systems, profoundly influences the properties of a molecule, including its conformation, stability, and binding affinity to a target. nih.gov Computational analysis of solvation effects is therefore critical for accurately predicting the behavior of this compound. There are two primary approaches to modeling solvation:

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are explicitly included in the simulation. nih.gov This allows for a detailed, atom-level description of solute-solvent interactions, such as specific hydrogen bonds. nih.gov While highly accurate, explicit solvent simulations, often performed using molecular dynamics (MD), are computationally very expensive due to the large number of atoms involved. fiveable.me

Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. This significantly reduces the computational cost. acs.org The solute is placed in a cavity within this dielectric continuum, and the solvation energy is calculated based on the electrostatic interactions between the solute and the continuum, as well as the energy required to create the cavity. nih.gov

Common implicit solvent models include:

Poisson-Boltzmann (PB) and Generalized Born (GB) models: These are electrostatic models that calculate the polar contribution to the solvation free energy. elifesciences.org

Polarizable Continuum Model (PCM): A widely used method where the solute-solvent interaction is modeled based on the polarization of the continuum by the solute's charge distribution. squarespace.com

Conductor-like Screening Model (COSMO): Similar to PCM but assumes the solvent is a perfect conductor, which simplifies the calculations. elifesciences.org

SMD (Solvation Model based on Density): A universal solvation model that provides accurate solvation free energies for a wide range of solvents. acs.org

The choice between an explicit and implicit model depends on the specific research question and available computational resources. For this compound, an implicit solvent model could be used to rapidly estimate how its stability and preferred conformation change in different solvents (e.g., water vs. a non-polar lipid environment). For a more detailed understanding of its binding mechanism within a protein active site, a more computationally intensive explicit solvent MD simulation would be more appropriate, as it can capture the specific roles of individual water molecules in mediating the binding interaction.

Studies on a closely related compound, 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one, have used Density Functional Theory (DFT) calculations with an implicit solvent model to investigate how electronic properties, like the HOMO-LUMO energy gap, change in different solvents such as acetone, chloroform, ethanol, and water. up.ac.za Such studies reveal that the reactivity and electronic structure of the molecule are sensitive to the polarity of its environment. up.ac.za

The following table compares the key features of implicit and explicit solvation models.

| Feature | Implicit Solvent Models | Explicit Solvent Models |

| Solvent Representation | Continuous medium with a dielectric constant. | Individual solvent molecules with atomic detail. |

| Computational Cost | Low to moderate. | Very high. |

| Accuracy | Good for electrostatic and free energy calculations. | High, captures specific solute-solvent interactions like hydrogen bonds. |

| Typical Application | Rapid energy calculations, conformational searches, virtual screening. | Molecular dynamics simulations, detailed binding analysis, studying solvent dynamics. |

| Examples | PCM, COSMO, GB, PB, SMD. | TIP3P, SPC/E (for water). |

This interactive table summarizes the main differences between implicit and explicit solvation models used in computational chemistry.

Future Research Directions for N Benzyl 3 Hydroxypyridine 4 Carboxamide

Expansion of Biological Target Profiling

The therapeutic potential of N-benzyl-3-hydroxypyridine-4-carboxamide and its analogs is rooted in the versatile 3-hydroxypyridin-4-one (3,4-HP) scaffold, known for its potent metal-chelating properties. nih.govresearchgate.net While initial studies have identified its efficacy against targets like the human cytomegalovirus (HCMV) terminase complex and the metalloenzyme tyrosinase, significant opportunities exist for expanding its biological target profile. Future research should systematically explore its activity against a broader range of metalloenzymes and other critical protein classes implicated in various pathologies.

A primary avenue for exploration is other zinc-dependent metalloenzymes. Histone deacetylases (HDACs), for instance, are crucial therapeutic targets in oncology and neurodegenerative disorders. nih.gov The structural motifs of hydroxypyridinones could be adapted to design potent and selective HDAC inhibitors. Similarly, matrix metalloproteinases (MMPs), which play a role in cancer metastasis and inflammation, represent another promising class of zinc-containing enzyme targets.

Beyond metalloenzymes, the pyridine (B92270) carboxamide framework is prevalent in inhibitors of other enzyme classes, such as kinases. tandfonline.comnih.gov Screening this compound and a library of its derivatives against a panel of kinases, such as Epidermal Growth Factor Receptor (EGFR) kinases, could uncover novel anti-cancer applications. tandfonline.com Given its demonstrated antiviral activity against HCMV, its potential as a broad-spectrum antiviral agent warrants investigation. nih.gov Profiling the compound against other viruses, particularly RNA viruses, could identify new therapeutic indications. The established role of hydroxypyridinone derivatives in targeting pathways relevant to neurodegenerative conditions, such as Alzheimer's disease, also suggests that this compound could be evaluated for its effects on targets related to these disorders. nih.gov

A summary of current and potential biological targets is presented below.

| Target Class | Specific Example(s) | Potential Disease Indication |

| Viral Enzymes | HCMV Terminase Complex | Viral Infections |

| Metalloenzymes | Tyrosinase, Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs) | Hyperpigmentation, Cancer, Neurodegenerative Disorders |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Other Viral Targets | RNA Virus Proteins | Broad-Spectrum Viral Infections |

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its analogs has traditionally relied on multi-step batch processes. While effective, these methods can be time-consuming and sometimes require harsh reagents or conditions. Future research should focus on developing more efficient, scalable, and environmentally sustainable synthetic strategies by leveraging advanced methodologies like flow chemistry, electrochemistry, and novel catalytic systems.

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch production, including enhanced safety, improved reaction control, higher yields, and easier scalability. uc.ptdurham.ac.ukspringerprofessional.de Applying flow chemistry to the synthesis of the pyridine carboxamide core could streamline the process, reduce reaction times, and minimize waste. researchgate.netacs.org For example, key steps such as amidation or cyclization could be performed in heated microreactors, allowing for rapid optimization and production. uc.pt

Modern catalytic methods also present a significant opportunity. The use of recyclable heterogeneous catalysts, such as palladium immobilized on a supported ionic liquid phase, has been shown to be effective for the aminocarbonylation of pyridine derivatives to form carboxamides. nih.gov This approach not only improves the efficiency of the reaction but also simplifies product purification and allows for catalyst reuse, aligning with the principles of green chemistry. nih.gov Furthermore, electrochemical synthesis offers a clean, oxidant-free method for generating carboxamides from precursors like pyridine carbohydrazides in aqueous media, avoiding the need for external chemical oxidants. rsc.org

These advanced methodologies can be compared as follows:

| Synthetic Methodology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Improved safety, scalability, process control, and higher throughput. springerprofessional.de | Automation of multi-step synthesis, enabling rapid library generation for SAR studies. durham.ac.uk |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, reduced metal leaching. nih.gov | Greener synthesis of the carboxamide moiety via aminocarbonylation. nih.gov |

| Electrochemical Synthesis | Avoids chemical oxidants, mild reaction conditions, uses green solvents. rsc.org | Sustainable alternative for the amide bond formation step. rsc.org |

Integration of Multi-Omics Data in Bioactivity Assessment

To gain a comprehensive, systems-level understanding of the biological effects of this compound, future research must move beyond single-target assays and integrate multi-omics approaches. news-medical.net Technologies such as transcriptomics, proteomics, and metabolomics can provide a global snapshot of the molecular changes within a biological system upon treatment with the compound, revealing its mechanism of action, identifying off-target effects, and discovering potential biomarkers. longdom.orgcreative-proteomics.com

Transcriptomics (e.g., RNA-Seq) can identify all genes whose expression is altered by the compound. This can confirm the modulation of pathways related to the intended target and uncover unexpected pathway perturbations, providing clues to novel mechanisms or potential toxicities. longdom.orgProteomics complements this by quantifying changes in protein levels and post-translational modifications, offering a more direct link to cellular function. plos.org The integration of transcriptomic and proteomic data is particularly powerful, as it can reveal discrepancies between mRNA and protein levels, highlighting the importance of post-transcriptional, translational, or protein degradation regulation in the compound's mechanism. gmo-qpcr-analysis.infonih.gov

Metabolomics , the study of small molecule metabolites, provides a functional readout of the physiological state of a cell. isotope.com By analyzing the metabolome after treatment, researchers can assess how the compound impacts cellular metabolism, which is often downstream of enzyme inhibition or pathway modulation. nih.govnih.gov This can be a powerful tool for assessing bioactivity and understanding the functional consequences of target engagement. universiteitleiden.nlelsevierpure.com Integrating these diverse omics datasets can build a comprehensive picture of the compound's effects, facilitating the identification of novel therapeutic targets and predicting patient response in a personalized medicine context. frontiersin.orgresearchgate.net

| Omics Technology | Information Provided | Application in Bioactivity Assessment |

| Transcriptomics | Global gene expression changes. | Identify affected signaling pathways, potential off-target effects, and compensatory mechanisms. longdom.org |

| Proteomics | Global protein abundance and modification changes. | Validate target engagement, understand post-transcriptional regulation, and identify functional protein changes. plos.org |

| Metabolomics | Changes in cellular metabolite profiles. | Assess functional impact on cellular processes and identify metabolic biomarkers of drug activity. nih.gov |

| Multi-Omics Integration | A holistic view of molecular and functional changes. | Elucidate complex mechanisms of action, discover novel drug targets, and predict therapeutic efficacy. news-medical.net |

Innovations in Computational Design and Prediction

Computational methods are indispensable for accelerating the drug discovery and development pipeline. While initial molecular docking studies have provided insight into the binding of this compound to its targets, future research should leverage more advanced computational tools for designing novel analogs with superior properties and predicting their behavior.

Quantitative Structure-Activity Relationship (QSAR) studies are a key area for development. By building mathematical models that correlate the chemical structures of a series of hydroxypyridine-4-one derivatives with their biological activities, QSAR can predict the potency of newly designed compounds. mdpi.comresearchgate.netresearchgate.net This allows for the prioritization of synthetic efforts on molecules with the highest probability of success. 2D- and 3D-QSAR models can highlight the key structural features (e.g., steric, electronic, hydrophobic) that govern bioactivity. nih.govrsc.org

Molecular dynamics (MD) simulations offer a more dynamic view of the compound-target interaction compared to static docking. MD simulations can predict the stability of the binding pose over time, reveal the role of water molecules in the binding site, and calculate binding free energies, providing a more accurate estimation of a compound's affinity for its target. rsc.org

Furthermore, the application of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug design. nih.gov Computational models can predict key pharmacokinetic and toxicological properties, such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for inhibiting cytochrome P450 enzymes. tandfonline.comauctoresonline.orgresearchgate.net By filtering out compounds with predicted poor ADMET profiles early on, researchers can focus resources on candidates with a higher likelihood of becoming successful drugs. The integration of these computational approaches, potentially enhanced by machine learning and artificial intelligence, will be instrumental in rationally designing the next generation of this compound-based therapeutics.

| Computational Method | Purpose | Contribution to Drug Design |

| QSAR | Predict biological activity based on chemical structure. | Guide the design of more potent analogs by identifying key structural determinants of activity. mdpi.comnih.gov |

| Molecular Dynamics | Simulate the dynamic interaction between the compound and its target protein. | Assess binding stability and provide more accurate predictions of binding affinity. rsc.org |

| In Silico ADMET | Predict pharmacokinetic and toxicological properties. | Prioritize compounds with favorable drug-like properties and reduce late-stage attrition. tandfonline.comauctoresonline.org |

Q & A

Q. What synthetic methodologies are effective for preparing N-benzyl-3-hydroxypyridine-4-carboxamide?

Methodological Answer: The compound can be synthesized via amide coupling between 3-hydroxypyridine-4-carboxylic acid derivatives and benzylamine. A common approach involves activating the carboxylic acid group using coupling agents like EDCI/HOBt or DCC. For example, describes analogous syntheses of pyridine carboxamides via cyclocondensation or nucleophilic substitution under reflux conditions. Key steps include:

- Reagent Selection: Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity . Example Reaction Setup:

| Reactant | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 3-Hydroxypyridine-4-carboxylic acid | EDCI, HOBt, DMF, 24h, RT | 65-75% | Adapted from |

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR: ¹H NMR (DMSO-d₆) shows signals for the benzyl group (δ 4.5–4.7 ppm, CH₂), pyridine protons (δ 7.8–8.5 ppm), and hydroxyl group (δ 10–12 ppm, broad). ¹³C NMR confirms the carbonyl (C=O, δ ~165 ppm) and pyridine ring carbons .

- IR: Stretching vibrations for C=O (~1660 cm⁻¹), O–H (~3200 cm⁻¹), and aromatic C–H (~3050 cm⁻¹) are diagnostic .

- Mass Spectrometry: ESI-MS typically exhibits [M+H]⁺ peaks matching the molecular formula C₁₃H₁₂N₂O₂ (calculated m/z 228.09) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for this compound derivatives?

Q. What structure-activity relationship (SAR) strategies enhance the bioactivity of this compound?

Methodological Answer: SAR studies focus on:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., Cl, F) to the benzyl ring (as in ) may improve enzyme inhibition.

- Hydroxyl Group Modification: Methylation or acetylation of the 3-hydroxyl group (e.g., as in for hydroxamic acids) alters solubility and binding affinity.

- Bioisosteric Replacement: Replace pyridine with thienopyridine () to assess impact on target interactions. Key SAR Findings from Analogues:

| Modification | Observed Effect | Reference |

|---|---|---|

| Benzyl → 4-Fluorobenzyl | Increased kinase inhibition | |

| Hydroxyl → Methoxy | Reduced solubility, enhanced logP |

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Ensure consistent enzyme concentrations (e.g., 10 nM for kinase assays) and controls (e.g., staurosporine as a reference inhibitor).

- Solvent Effects: DMSO concentration >1% may denature proteins; validate solvent tolerance in assay buffers .

- Data Normalization: Use Z-factor scoring to filter out low-reliability datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.